2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide
Brand Name: Vulcanchem
CAS No.: 897458-66-1
VCID: VC7716268
InChI: InChI=1S/C16H16ClN3OS/c1-2-7-18-15(21)8-13-10-22-16-19-14(9-20(13)16)11-3-5-12(17)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,18,21)
SMILES: CCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl
Molecular Formula: C16H16ClN3OS
Molecular Weight: 333.83

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide

CAS No.: 897458-66-1

Cat. No.: VC7716268

Molecular Formula: C16H16ClN3OS

Molecular Weight: 333.83

* For research use only. Not for human or veterinary use.

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide - 897458-66-1

Specification

CAS No. 897458-66-1
Molecular Formula C16H16ClN3OS
Molecular Weight 333.83
IUPAC Name 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide
Standard InChI InChI=1S/C16H16ClN3OS/c1-2-7-18-15(21)8-13-10-22-16-19-14(9-20(13)16)11-3-5-12(17)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,18,21)
Standard InChI Key UNXJEZOSBSECQP-UHFFFAOYSA-N
SMILES CCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl

Introduction

The compound 2-[6-(4-Chlorophenyl)imidazo[2,1-b] thiazol-3-yl]-N-propylacetamide belongs to a class of heterocyclic molecules containing imidazo[2,1-b] thiazole scaffolds. These structures are widely studied for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the chlorophenyl group and N-propylacetamide moiety in its structure suggests potential applications in medicinal chemistry.

Synthesis Pathway

The synthesis of compounds related to imidazo[2,1-b] thiazoles typically involves multi-step reactions:

  • Formation of the Imidazo-Thiazole Core:

    • Reactants such as thiourea and halogenated ketones are used to construct the thiazole ring.

    • Cyclization with imidazole derivatives forms the fused heterocyclic system.

  • Functionalization with Chlorophenyl Group:

    • Electrophilic substitution introduces the chlorophenyl substituent at position 6 of the imidazo-thiazole scaffold.

  • Introduction of N-Propylacetamide Moiety:

    • An amide bond is formed by reacting the intermediate with propionyl chloride or equivalent reagents under basic conditions.

Antimicrobial Activity

Compounds containing imidazo[2,1-b] thiazoles have shown notable antimicrobial properties against both Gram-positive and Gram-negative bacteria by targeting bacterial enzymes or cell wall synthesis pathways .

Anticancer Potential

The structural similarity to other imidazo-thiazoles suggests potential anticancer activity through mechanisms like DNA intercalation or enzyme inhibition (e.g., kinases). Docking studies have shown that similar compounds bind effectively to active sites of cancer-related proteins .

Analytical Data

TechniqueFindings
Nuclear Magnetic Resonance (NMR)Confirms chemical shifts corresponding to aromatic protons, amide hydrogens, and alkyl chains .
Infrared Spectroscopy (IR)Strong peaks for C=O stretching (amide group) and C-Cl bond vibrations .
Mass Spectrometry (MS)Molecular ion peak at 319 m/z confirms molecular weight .

Applications in Drug Development

The compound’s scaffold is being explored for:

  • Development of broad-spectrum antibiotics.

  • Design of kinase inhibitors for cancer therapy.

  • Anti-inflammatory drugs targeting arachidonic acid pathways.

Limitations and Future Directions

While promising, further studies are needed to:

  • Evaluate toxicity profiles in vivo.

  • Optimize pharmacokinetics and bioavailability.

  • Explore modifications to improve selectivity for specific targets.

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